The synthesis of sacubitrilat involves multiple steps that can vary depending on the method employed. A typical synthesis pathway includes:
These methods yield sacubitrilat in varying degrees of purity and yield, often requiring purification processes such as crystallization.
Sacubitrilat possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
The structural data reveal that sacubitrilat's three-dimensional conformation allows it to effectively inhibit neprilysin, thus enhancing endogenous peptide levels .
Sacubitrilat participates in several chemical reactions that are critical for its pharmacological effects:
The mechanism of action of sacubitrilat primarily involves:
Sacubitrilat exhibits specific physical and chemical properties that influence its pharmaceutical applications:
These properties are critical for formulation development in pharmaceutical applications .
Sacubitrilat's primary application is in the treatment of heart failure as part of the combination therapy with valsartan under the brand name Entresto. Recent research has also explored its potential repurposing as an anti-cancer agent due to its ability to modulate cellular pathways related to apoptosis and cell cycle regulation . This expanding scope highlights the versatility of sacubitrilat beyond cardiovascular diseases into oncology.
The pursuit of neprilysin (NEP) inhibitors emerged from the recognition that natriuretic peptides (NPs)—particularly atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)—exert cardioprotective effects through vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS) [5] [6]. Early NEP inhibitors (e.g., candoxatril, ecadotril) demonstrated limited clinical efficacy due to compensatory RAAS activation and angiotensin II accumulation, which counteracted NP elevation [5] [7]. This led to the concept of dual-pathway inhibition: combining NEP suppression with RAAS blockade. Initial attempts with omapatrilat (NEP/ACE inhibitor) showed superior hemodynamic effects but were abandoned due to a high incidence of angioedema from bradykinin accumulation [6] [7]. The angiotensin receptor-neprilysin inhibitor (ARNI) class was subsequently conceived to avoid bradykinin-related risks while optimizing neurohormonal modulation. Sacubitrilat, the active metabolite of the prodrug sacubitril, emerged as the cornerstone of this approach [7] [9].
Table 1: Evolution of Key Neprilysin Inhibitors
Compound | Type | Therapeutic Rationale | Outcome |
---|---|---|---|
Candoxatril | NEP inhibitor | Elevate NPs | Limited efficacy (RAAS escape) |
Omapatrilat | NEP/ACE inhibitor | Dual NP elevation + ACE inhibition | Angioedema risk; withdrawn |
Sacubitril/Valsartan | ARNI | NEP inhibition + AT1 receptor blockade | FDA-approved for HFrEF (2015) |
Sacubitrilat’s therapeutic potential was hindered by poor oral bioavailability due to its high polarity and charged state at physiological pH [9] [10]. To overcome this, sacubitril was engineered as an ethyl ester prodrug with:
Table 2: Key Molecular Properties of Sacubitril vs. Sacubitrilat
Property | Sacubitril | Sacubitrilat | Impact |
---|---|---|---|
logP | 2.1 | -0.8 | Enhanced intestinal absorption |
Solubility (pH 7) | Low | High | Reduced renal clearance for sacubitrilat |
Plasma t₁/₂ | 1.4 hours | 11.5 hours | Sustained neprilysin inhibition |
Sacubitril undergoes rapid hydrolysis by carboxylesterases (CES), primarily human carboxylesterase 1 (hCE1) in the liver and intestinal CES (hiCE) [7] [9]. The conversion occurs in three phases:
In vitro studies using human hepatocytes show a conversion efficiency of >90% within 30 minutes. Genetic polymorphisms in CES1 (e.g., CES1 G143E) reduce sacubitrilat formation by 40%, though clinical relevance remains limited due to compensatory hydrolysis by intestinal esterases [7].
Table 3: Enzymatic Conversion Kinetics of Sacubitril
Parameter | Value | Biological System |
---|---|---|
Conversion Rate | 0.28 min⁻¹ | Human hepatocytes |
hCE1 Kₘ | 68 μM | Recombinant hCE1 |
Tₘₐₓ (sacubitrilat) | 2.0–3.0 hours | Healthy subjects |
The cocrystal formulation of sacubitril and valsartan (LCZ696) was critical to enhance sacubitrilat’s pharmacokinetic profile:
Bioavailability studies in heart failure patients revealed a 2.1-fold higher sacubitrilat AUC versus healthy subjects, attributed to reduced renal clearance and tissue distribution in disease states [10]. Stability assays confirm sacubitrilat’s resilience against hepatic metabolism (CYP450 involvement <5%) and plasma esterases, ensuring a half-life of 11.5 hours [9] [10].
Table 4: Sacubitrilat Exposure in Key Populations
Population | Sacubitrilat AUC (ng·h/mL) | vs. Healthy Subjects |
---|---|---|
Healthy | 147,111 | Reference |
HFrEF patients | 308,933 | 2.1-fold higher |
Renal impairment | Up to 485,666 | 3.3-fold higher (ESRD) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7